molecular formula C12H17N B15214333 Cyclopentanamine, 1-(phenylmethyl)- CAS No. 19165-95-8

Cyclopentanamine, 1-(phenylmethyl)-

Cat. No.: B15214333
CAS No.: 19165-95-8
M. Wt: 175.27 g/mol
InChI Key: URKHBZBSRIUODL-UHFFFAOYSA-N
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Description

1-benzylcyclopentan-1-amine: is an organic compound with the molecular formula C12H17N It consists of a cyclopentane ring substituted with a benzyl group and an amine group at the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing 1-benzylcyclopentan-1-amine is through the reductive amination of cyclopentanone with benzylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Leuckart Reaction: Another method involves the Leuckart reaction, where cyclopentanone is reacted with formamide and benzylamine under heating conditions to yield the desired amine.

Industrial Production Methods: Industrial production of 1-benzylcyclopentan-1-amine may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-benzylcyclopentan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. For example, acylation with acyl chlorides can produce amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Amides, alkylated amines.

Scientific Research Applications

Chemistry: 1-benzylcyclopentan-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecule synthesis.

Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may serve as a model compound for investigating amine metabolism and interactions with enzymes.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The amine group can be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry: In the industrial sector, 1-benzylcyclopentan-1-amine can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of 1-benzylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

    Cyclopentylamine: Similar structure but lacks the benzyl group, leading to different reactivity and applications.

    Benzylamine: Contains the benzyl group but lacks the cyclopentane ring, resulting in different chemical properties.

    Cyclopentylmethylamine: Similar to 1-benzylcyclopentan-1-amine but with a methyl group instead of a benzyl group.

Uniqueness: 1-benzylcyclopentan-1-amine is unique due to the presence of both the cyclopentane ring and the benzyl group, which confer distinct chemical and physical properties

Properties

CAS No.

19165-95-8

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-benzylcyclopentan-1-amine

InChI

InChI=1S/C12H17N/c13-12(8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2

InChI Key

URKHBZBSRIUODL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=CC=CC=C2)N

Origin of Product

United States

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